molecular formula C8H4Br2ClF3 B6338825 4-Chloro-3-(trifluoromethyl)benzal bromide CAS No. 1301739-26-3

4-Chloro-3-(trifluoromethyl)benzal bromide

Cat. No.: B6338825
CAS No.: 1301739-26-3
M. Wt: 352.37 g/mol
InChI Key: WFGASRRMYSRZQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-(trifluoromethyl)benzal bromide can be synthesized through various methods. One common method involves the bromination of 4-chloro-3-(trifluoromethyl)toluene using bromine in the presence of a catalyst such as iron(III) bromide . The reaction is typically carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(trifluoromethyl)benzal bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-chloro-3-(trifluoromethyl)benzal bromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce functional groups into aromatic systems .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzyl bromide
  • 3-(Trifluoromethyl)benzyl bromide
  • 4-Chlorobenzyl bromide
  • 3-Chlorobenzyl bromide

Comparison: 4-Chloro-3-(trifluoromethyl)benzal bromide is unique due to the presence of both chlorine and trifluoromethyl groups on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis . Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClF3/c9-7(10)4-1-2-6(11)5(3-4)8(12,13)14/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGASRRMYSRZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(Br)Br)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801201352
Record name Benzene, 1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301739-26-3
Record name Benzene, 1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301739-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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